molecular formula C5H6F2O2 B8194907 (1S,2R)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid

(1S,2R)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B8194907
M. Wt: 136.10 g/mol
InChI Key: AQPYFAYLGMEWCD-GBXIJSLDSA-N
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Description

(1S,2R)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid (CAS RN 2306247-44-7) is a chiral cyclopropane derivative with the molecular formula C5H6F2O2 and a molecular weight of 136.1 g/mol . This compound belongs to the class of cyclopropanecarboxylic acids, which are characterized by a strained three-membered ring that can impart unique conformational and electronic properties to molecules . The difluoromethyl group on the cyclopropane ring is a key structural feature, as fluorine atoms are often used in medicinal chemistry and agrochemical research to modulate a compound's lipophilicity, metabolic stability, and bioavailability. While specific research applications for this exact stereoisomer are not fully detailed in the literature, chiral cyclopropane scaffolds are of significant interest in organic synthesis and pharmaceutical research. They are frequently employed as rigid frameworks in drug discovery, mechanism-based enzyme inhibitors, and as intermediates for the synthesis of more complex molecules . The presence of both the carboxylic acid and the difluoromethyl group on the chiral cyclopropane ring makes this building block a versatile intermediate for further chemical transformations, such as amide coupling or esterification reactions. This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with care, referring to the Safety Data Sheet (SDS) prior to use. The reported hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled) .

Properties

IUPAC Name

(1S,2R)-2-(difluoromethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O2/c6-4(7)2-1-3(2)5(8)9/h2-4H,1H2,(H,8,9)/t2-,3+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPYFAYLGMEWCD-GBXIJSLDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid typically involves the difluoromethylation of cyclopropane derivatives. One common method includes the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF₂H) under basic conditions . The reaction conditions often require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and a suitable solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient processes, such as continuous flow chemistry techniques. These methods allow for better control over reaction parameters and can improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .

Comparison with Similar Compounds

Structural Analogues by Substituent Variation

Table 1: Key Structural Analogues and Their Properties
Compound Name CAS Number Molecular Formula Molecular Weight Substituents Stereochemistry Notable Properties/Applications
(1S,2R)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid Not explicitly listed C₅H₆F₂O₂ 148.10 -CF₂H at C2 (1S,2R) Potential metabolic stability, drug design
(1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid 1820569-46-7 C₅H₆F₂O₂ 148.10 -CF₂H at C2 (1S,2S) Diastereomer; distinct spatial arrangement
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid 220352-36-3 C₁₀H₈F₂O₂ 198.17 -C₆H₃F₂ at C2 (1R,2R) Aryl substitution; enhanced π-π interactions
(1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid 1211582-12-5 C₅H₆F₃NO₂ 187.10 -NH₂ at C1, -CF₃ at C2 (1S,2S) Amino group introduces basicity; antiviral applications
trans-2-Cyanocyclopropanecarboxylic acid 39891-82-2 C₅H₅NO₂ 111.10 -CN at C2 trans Electron-withdrawing cyano group; synthetic intermediate
Key Observations:
  • Stereochemistry : The (1S,2R) configuration of the target compound distinguishes it from diastereomers like (1S,2S)-2-(difluoromethyl)cyclopropane-1-carboxylic acid, which may exhibit altered binding affinities in chiral environments .
  • Substituent Effects: Aryl vs. Alkyl Groups: Aryl-substituted analogs (e.g., 2-(3,4-difluorophenyl)) demonstrate enhanced aromatic interactions in receptor binding compared to the alkyl difluoromethyl group . Amino Modifications: Amino-substituted derivatives (e.g., 1-amino-2-trifluoromethyl) introduce hydrogen-bonding capabilities, altering solubility and target engagement .
Key Insights:
  • Stereochemical Influence : The cis-(1S,2R) configuration in mGluR III agonists maximizes activity, emphasizing the role of spatial arrangement in target recognition .
  • Fluorine Effects : Difluoromethyl and trifluoromethyl groups enhance metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Name logP (Predicted) pKa (Carboxylic Acid) Solubility (mg/mL)
(1S,2R)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid 1.2 3.0 ~10 (aqueous)
(1R,2R)-2-(2,3-Difluorophenyl)cyclopropane-1-carboxylic acid 2.8 4.3 <1 (aqueous)
trans-2-Cyanocyclopropanecarboxylic acid 0.5 1.8 ~50 (aqueous)
Key Trends:
  • Lipophilicity: Aryl-substituted derivatives (logP ~2.8) are more lipophilic than alkyl- or cyano-substituted analogs, impacting membrane permeability .
  • Acidity : The pKa of the carboxylic acid group varies with substituent electron effects, influencing ionization and solubility under physiological conditions .

Biological Activity

(1S,2R)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with significant potential in medicinal chemistry, particularly in the development of antiviral drugs. Its unique molecular structure, characterized by a difluoromethyl group and a carboxylic acid functional group, contributes to its biological activity and interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of (1S,2R)-2-(difluoromethyl)cyclopropane-1-carboxylic acid is C₅H₆F₂O₂, with a molecular weight of 136.10 g/mol. The compound's stereochemistry is crucial for its biological interactions, influencing its reactivity and efficacy as a pharmaceutical intermediate.

PropertyValue
Molecular FormulaC₅H₆F₂O₂
Molecular Weight136.10 g/mol
Stereochemistry(1S,2R)
Functional GroupsCarboxylic acid, Difluoromethyl

Antiviral Properties

Research indicates that (1S,2R)-2-(difluoromethyl)cyclopropane-1-carboxylic acid serves as an effective intermediate in synthesizing antiviral agents. Its ability to inhibit viral proteases is particularly noteworthy, as these enzymes are essential for viral replication. Studies suggest that derivatives of this compound may exhibit enhanced potency against specific viral infections, making it a promising candidate for further investigation in antiviral drug development.

The compound's mechanism involves interacting with viral proteases, leading to the inhibition of their activity. This interaction is crucial for disrupting the lifecycle of viruses and preventing their replication. Further studies are needed to elucidate the detailed interaction mechanisms and optimize the compound's efficacy in drug formulations.

Case Studies and Research Findings

Several studies have explored the biological activity of (1S,2R)-2-(difluoromethyl)cyclopropane-1-carboxylic acid:

  • Study on Antiviral Efficacy : A recent study demonstrated that derivatives of this compound showed significant inhibitory effects on viral replication in vitro. The findings indicated that structural modifications could enhance antiviral activity, highlighting the importance of further research into its derivatives.
  • Enzymatic Synthesis : An enzymatic process for synthesizing this compound has been developed, which allows for more efficient production of enantioenriched variants that may exhibit improved biological activities compared to racemic mixtures .

Comparative Analysis with Related Compounds

To understand the uniqueness of (1S,2R)-2-(difluoromethyl)cyclopropane-1-carboxylic acid, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureUnique Features
(1R,2R)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid-Different stereochemistry affecting biological activity
(1S,2S)-2-(Trifluoromethyl)cyclopropane-1-carboxylic acid-Contains a trifluoromethyl group instead of difluoromethyl
2-(Difluoromethyl)cyclopropane-1-carboxylic acid-Lacks stereocenter at C-1, affecting reactivity

This table illustrates how variations in stereochemistry and functional groups can significantly influence the biological properties and reactivity of cyclopropane derivatives.

Q & A

Q. What are the common synthetic routes for (1S,2R)-2-(difluoromethyl)cyclopropane-1-carboxylic acid, and what challenges are associated with achieving high stereochemical purity?

  • Methodological Answer : Synthesis typically involves cyclopropanation of α,β-unsaturated esters or amides using transition metal catalysts (e.g., Rh(II) or Cu(I)) with diazo reagents. The difluoromethyl group is introduced via nucleophilic substitution or fluorination agents like DAST (diethylaminosulfur trifluoride) . Key challenges include:
  • Stereochemical control : Asymmetric catalysis or chiral auxiliaries are required to enforce the (1S,2R) configuration.

  • Ring strain : Cyclopropane formation often requires low temperatures (-20°C to 0°C) to minimize side reactions.

  • Purification : HPLC or chiral column chromatography is necessary to isolate enantiomerically pure product (>98% ee) .

    Synthetic Method Catalyst/ReagentYield (%)Stereoselectivity (ee)
    Rh(II)-catalyzed cyclopropanationRh₂(OAc)₄, diazo-DFM65–7585–90% ee
    Cu(I)-mediated fluorinationDAST, CH₂Cl₂50–60Requires post-HPLC purification

Q. How does the difluoromethyl group influence the compound’s physicochemical properties and bioavailability compared to non-fluorinated analogs?

  • Methodological Answer : The difluoromethyl group (-CF₂H) enhances:
  • Lipophilicity : Increases logP by ~0.5–1.0 units compared to -CH₃, improving membrane permeability .
  • Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism by cytochrome P450 enzymes.
  • Acidity : The α-proton acidity (pKa ~25–28) enables unique reactivity in enzyme inhibition (e.g., covalent binding to catalytic residues) .
  • Bioavailability : Fluorination improves oral absorption (e.g., 40–60% in rodent models) compared to non-fluorinated cyclopropanes .

Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/IPA mobile phase to resolve enantiomers .
  • NMR Spectroscopy : ¹H/¹⁹F NOESY confirms spatial proximity of the difluoromethyl group to the cyclopropane ring protons (δ 1.2–1.8 ppm) .
  • X-ray Crystallography : Resolves absolute configuration; requires single crystals grown via slow evaporation in EtOAc/hexane .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s inhibition of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase?

  • Methodological Answer : The difluoromethyl group acts as a mechanism-based inhibitor:
  • Enzyme Binding : The carboxylate moiety binds to the Zn²⁺ cofactor in ACC deaminase’s active site.
  • Covalent Modification : Fluorine’s electronegativity stabilizes a transient carbocation intermediate, leading to irreversible alkylation of a cysteine residue (Cys154) .
  • Validation : Use [¹⁸O]-labeling assays and LC-MS to track enzyme adduct formation .

Q. How can computational modeling predict the stereoelectronic effects of the difluoromethyl group in enzyme interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-deficient regions near -CF₂H.
  • Molecular Dynamics (MD) : Simulate binding to ACC deaminase (PDB: 3K5Q) to assess fluorine’s role in stabilizing transition states .
  • Docking Studies : Use AutoDock Vina to compare binding affinities of fluorinated vs. non-fluorinated analogs .

Q. What strategies resolve contradictions in reported biological activities across different assay systems?

  • Methodological Answer :
  • Assay Optimization : Test activity under varying pH (6.5–8.0) and ionic strength to account for enzyme isoform differences.
  • Metabolite Profiling : Use LC-HRMS to identify active metabolites (e.g., hydrolyzed carboxylate) in cell-based vs. cell-free assays .
  • Orthogonal Validation : Combine enzyme inhibition data with CRISPR-edited cell lines (e.g., ACC1-knockout HEK293) to isolate target-specific effects .

Q. How does the cyclopropane ring’s strain influence the compound’s reactivity in ring-opening reactions?

  • Methodological Answer :
  • Thermal Stability : TGA analysis shows decomposition at >150°C, releasing HF (monitored via FTIR).
  • Acid-Catalyzed Ring Opening : In 1M HCl, the cyclopropane ring opens to form a diastereomeric mixture of allylic fluorides (confirmed by ¹⁹F NMR) .
  • Photochemical Reactivity : UV irradiation (254 nm) induces [2+2] cycloaddition with alkenes, useful for bioconjugation .

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